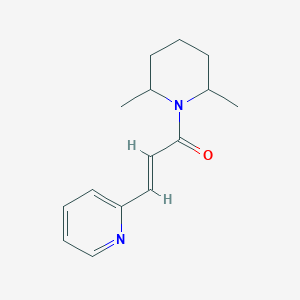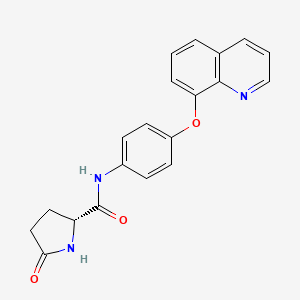
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMPP and belongs to the class of pyridine alkaloids.
Mecanismo De Acción
DMPP acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor at a site distinct from the acetylcholine binding site, leading to an increase in the receptor's sensitivity to acetylcholine. This results in an enhanced release of neurotransmitters and improved cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have a number of biochemical and physiological effects. It enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. It also has anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation. In agriculture, DMPP reduces the loss of nitrogen from soil, leading to improved crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its effects can be highly dependent on the specific experimental conditions, making it important to carefully control experimental variables.
Direcciones Futuras
There are several potential future directions for DMPP research. In medicine, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, DMPP could be further studied as a potential herbicide and insecticide. In neuroscience, DMPP could be studied for its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders.
Métodos De Síntesis
DMPP can be synthesized through various methods, including the reaction of 2,6-dimethylpiperidine with 2-chloro-3-pyridinecarbaldehyde in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarbaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, DMPP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce the loss of nitrogen from soil. It has also been studied for its potential use as a herbicide and insecticide.
In neuroscience, DMPP has been studied for its effects on the nervous system. It has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Propiedades
IUPAC Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-7-13(2)17(12)15(18)10-9-14-8-3-4-11-16-14/h3-4,8-13H,5-7H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZUVDRMUVAGNK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)


![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)